Product packaging for Daidzein Bis-tert-butyldimethylsilyl Ether(Cat. No.:CAS No. 944912-19-0)

Daidzein Bis-tert-butyldimethylsilyl Ether

Cat. No.: B600290
CAS No.: 944912-19-0
M. Wt: 482.76
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Description

Contextual Background of Daidzein (B1669772) as a Phytoestrogen Scaffold in Research

Daidzein is a naturally occurring isoflavone (B191592), a class of organic compounds noted for their structural similarity to mammalian estrogens. researchgate.netwikipedia.org Predominantly found in soybeans and other legumes, daidzein is classified as a phytoestrogen due to its ability to bind to estrogen receptors and modulate their activity. researchgate.netnih.gov This structural mimicry of 17β-estradiol allows it to exert weak estrogenic or anti-estrogenic effects, making it a subject of extensive research in fields ranging from endocrinology to oncology. nih.govabcam.com

In the realm of chemical biology and medicinal chemistry, daidzein serves as a valuable molecular scaffold. researchgate.net Its core 7-hydroxyisoflavone (B191432) structure, featuring hydroxyl groups at the 7 and 4' positions, provides reactive sites for chemical modification. researchgate.netwikipedia.org Researchers leverage this scaffold to synthesize a diverse array of derivatives, aiming to enhance biological activity, improve pharmacokinetic properties, or probe molecular interactions with cellular targets. nih.gov The synthesis of such derivatives is crucial for developing novel therapeutic agents and understanding the complex signaling pathways that daidzein and its metabolites influence. researchgate.netnih.gov

Strategic Importance of Hydroxyl Group Protection in Synthetic Organic Chemistry and Chemical Biology

In the multi-step synthesis of complex organic molecules, such as derivatives of daidzein, chemists often face the challenge of selectively reacting one functional group in the presence of others. highfine.com Hydroxyl (-OH) groups are particularly reactive and can interfere with desired chemical transformations through unwanted side reactions like acylation or oxidation. highfine.com To overcome this, chemists employ a strategy known as "protection," where a reactive group is temporarily masked with a non-reactive "protecting group." highfine.comresearchgate.net

Silyl (B83357) ethers are among the most widely used protecting groups for hydroxyls due to their ease of installation, stability under a range of reaction conditions (notably basic and neutral), and straightforward removal. highfine.comzmsilane.comnumberanalytics.com The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice. It is typically introduced by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base. highfine.com The steric bulk of the TBDMS group provides stability, yet it can be readily removed using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), or by treatment with acid. libretexts.org This ability to add and remove the protecting group under specific, mild conditions allows for precise control over the synthetic route, enabling complex molecular modifications without compromising sensitive parts of the molecule. researchgate.netzmsilane.com

Rationale for the Synthesis and Research Application of Daidzein Bis-tert-butyldimethylsilyl Ether

The synthesis of this compound, where both the 7- and 4'-hydroxyl groups of daidzein are protected by TBDMS groups, is a strategic step in the creation of more complex daidzein derivatives. By masking these two phenolic hydroxyls, chemists can perform reactions on other parts of the daidzein scaffold that would otherwise be incompatible with free -OH groups.

For instance, if a researcher aims to introduce a new functional group onto the carbon backbone of the daidzein molecule, the acidic nature of the phenolic hydroxyls could interfere with many organometallic or base-sensitive reagents required for such modifications. By converting them to silyl ethers, the molecule becomes more stable and less acidic, permitting a broader range of synthetic transformations.

Once the desired modifications are complete, the TBDMS protecting groups can be selectively removed under mild conditions, regenerating the original hydroxyl groups to yield the final, modified daidzein derivative. This intermediate, this compound, is therefore a key enabler for expanding the chemical diversity of daidzein-based compounds for biological evaluation, such as in the development of novel anti-hypoxia agents or other targeted therapies. nih.gov The use of such a protected intermediate is a fundamental tactic in synthetic programs aimed at establishing structure-activity relationships for the daidzein scaffold.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O4Si2 B600290 Daidzein Bis-tert-butyldimethylsilyl Ether CAS No. 944912-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZQFQHUYFLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675654
Record name 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944912-19-0
Record name 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Daidzein Bis Tert Butyldimethylsilyl Ether

Optimized Synthetic Routes for the Preparation of Daidzein (B1669772) Bis-tert-butyldimethylsilyl Ether

The synthesis of Daidzein Bis-tert-butyldimethylsilyl Ether involves the protection of the two phenolic hydroxyl groups of daidzein as TBDMS ethers. This transformation is typically achieved by reacting daidzein with a silylating agent in the presence of a suitable base.

The most common reagent for the formation of TBDMS ethers is tert-butyldimethylsilyl chloride (TBSCl). wikipedia.org This reagent is favored for its stability and for the robustness of the resulting silyl (B83357) ether protecting group. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF), to prevent hydrolysis of the silylating agent. orgsyn.orgcommonorganicchemistry.com

The choice of base is crucial for the success of the silylation. Imidazole (B134444) is a widely used catalyst as it activates the silylating agent and neutralizes the hydrochloric acid byproduct. commonorganicchemistry.comsigmaaldrich.com Other bases, such as triethylamine (B128534), can also be employed. orgsyn.org The reaction is often performed at room temperature, although gentle heating may be used to drive the reaction to completion.

Reagent/ConditionRole/AdvantageTypical Application
tert-Butyldimethylsilyl chloride (TBSCl)Silylating agentForms stable TBDMS ethers. wikipedia.org
ImidazoleCatalyst and baseActivates TBSCl and neutralizes HCl byproduct. commonorganicchemistry.com
Dichloromethane (CH2Cl2) / Dimethylformamide (DMF)SolventAprotic, prevents hydrolysis of reagents. orgsyn.orgcommonorganicchemistry.com
TriethylamineBaseAlternative to imidazole for acid scavenging. orgsyn.org

Daidzein possesses two phenolic hydroxyl groups at the 7 and 4' positions. The relative reactivity of these two hydroxyl groups can influence the regioselectivity of the silylation reaction. While the formation of the bis-silylated product is often the desired outcome, the potential for monosilylation exists.

The steric bulk of the tert-butyldimethylsilyl group can play a role in the reaction's selectivity. However, in many synthetic protocols aiming for the fully protected daidzein, an excess of the silylating agent and base is used to ensure the formation of the bis-ether. Under forcing conditions, both hydroxyl groups are expected to react to yield this compound. For selective mono-protection, more sterically hindered silyl groups or carefully controlled reaction conditions would be necessary. utsouthwestern.edu

The principles of green chemistry aim to design chemical processes that are environmentally benign. commonorganicchemistry.com In the context of synthesizing this compound, several green chemistry principles can be applied. The use of safer solvents is a key consideration. While dichloromethane is effective, its potential environmental impact has led to the exploration of greener alternatives. nih.gov Furthermore, optimizing reaction conditions to minimize energy consumption and the use of excess reagents aligns with the principles of waste prevention and atom economy. commonorganicchemistry.com The development of catalytic methods that reduce the need for stoichiometric amounts of activating agents is also an active area of research in green chemistry. masterorganicchemistry.com

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The primary purpose of preparing this compound is to temporarily mask the reactive phenolic hydroxyls, thereby enabling selective modifications at other sites of the daidzein molecule. masterorganicchemistry.com

With the hydroxyl groups protected, the isoflavone (B191592) core of this compound becomes amenable to a variety of functional group interconversions. rsc.org For instance, reactions that would otherwise be complicated by the acidic nature of the phenols, such as those involving strong bases or organometallic reagents, can be performed. This allows for the introduction of new functional groups or the modification of existing ones on the heterocyclic ring or the B-ring of the isoflavone structure.

This compound is a valuable precursor for the synthesis of novel daidzein conjugates and prodrug candidates. By protecting the hydroxyl groups, other functionalities can be introduced, which can then serve as handles for conjugation to other molecules, such as peptides, polymers, or targeting moieties. rsc.org Following the desired chemical modifications, the TBDMS protecting groups can be readily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions, to regenerate the free hydroxyl groups and yield the final product. masterorganicchemistry.comorganic-chemistry.org This strategy has been employed in the development of daidzein derivatives with altered pharmacokinetic profiles or targeted delivery mechanisms for research applications.

Mechanistic Investigations of Silyl Ether Formation and Cleavage

Understanding the mechanisms governing the formation and cleavage of the silyl ether bonds in this compound is crucial for optimizing reaction conditions and predicting chemical compatibility. The tert-butyldimethylsilyl group is valued for its considerable stability, which is a direct consequence of the kinetics and thermodynamics of its installation and removal. organic-chemistry.org

Kinetics and Thermodynamics of Silylation Reactions

The formation of a silyl ether, known as silylation, involves the reaction of an alcohol with a silyl halide. The direct reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) is often very slow due to the steric bulk of the TBDMS group. organic-chemistry.orgwikipedia.org To achieve practical reaction rates, a catalyst is employed. The Corey protocol, which uses imidazole in a polar aprotic solvent like dimethylformamide (DMF), is a widely adopted and reliable method for silylating alcohols. wikipedia.org The reaction is believed to proceed through a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, which is generated in situ. organic-chemistry.org However, more recent research suggests that DMF itself can act as a catalyst. organic-chemistry.org

The rate of silylation is influenced by several factors:

Steric Hindrance : Less sterically hindered hydroxyl groups react faster. For daidzein, the two phenolic hydroxyls are relatively accessible.

Catalyst : The choice and amount of catalyst (e.g., imidazole, 2,6-lutidine, or nonionic superbases like proazaphosphatranes) significantly accelerate the reaction. organic-chemistry.orgwikipedia.org

Solvent : Polar aprotic solvents like DMF and acetonitrile (B52724) are effective for these reactions. wikipedia.orgorganic-chemistry.org

From a thermodynamic perspective, the silylation reaction is favorable due to the formation of a strong silicon-oxygen (Si-O) bond. The Si-O bond is significantly stronger than a carbon-oxygen (C-O) bond, providing a powerful driving force for the reaction. A thermodynamic analysis of the liquid-phase synthesis of ethyl tert-butyl ether showed a standard molar enthalpy of reaction of -1.23 kJ·mol⁻¹. researchgate.net While this is for a different etherification, it highlights that such reactions can be close to thermoneutral or slightly exothermic. The primary thermodynamic driver for silylation is the formation of the very stable Si-O bond.

Mechanisms of Desilylation under Acidic, Basic, and Fluoride-Mediated Conditions

The removal of the TBDMS group, or desilylation, can be accomplished under several distinct sets of conditions, each with a different underlying mechanism.

Acidic Conditions: TBDMS ethers can be cleaved under acidic conditions. organic-chemistry.org The reaction is typically performed using aqueous acetic acid, dilute HCl, or catalysts like stannous chloride (SnCl₂). organic-chemistry.orgacs.orgniscpr.res.in The mechanism involves the protonation of the ether oxygen atom, which makes it a better leaving group. This is followed by a nucleophilic attack on the silicon atom by a water molecule or another nucleophile present in the medium. The increased steric bulk of the tert-butyl group makes TBDMS ethers approximately 10,000 times more stable to hydrolysis than the simpler trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org Studies have shown that using 20-40% formic acid or diluted HCl solution (pH 2.0) can effectively cleave the Si-O bond. acs.org

Basic Conditions: The TBDMS group is generally known for its high stability under basic conditions, which is a key advantage in multi-step synthesis. organic-chemistry.org It is resistant to reagents such as aqueous hydroxides and alkoxides. However, cleavage can be achieved using nonionic superbases, such as P(MeNCH₂CH₂)₃N, in a solvent like DMSO at elevated temperatures. capes.gov.brorganic-chemistry.org The proposed mechanism involves the generation of a solvent anion by the superbase, which then acts as a nucleophile, attacking the silicon atom and displacing the alcohol. organic-chemistry.org

Fluoride-Mediated Conditions: The most common and selective method for cleaving TBDMS ethers is through the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), potassium fluoride (KF), or triethylamine trihydrofluoride. organic-chemistry.orgharvard.edu The mechanism is driven by the exceptionally high strength of the silicon-fluorine (Si-F) bond, which is about 30 kcal/mol stronger than the Si-O bond. harvard.edu The small and highly nucleophilic fluoride anion attacks the silicon atom, leading to the formation of a pentacoordinate, hypervalent silicon intermediate. organic-chemistry.org This intermediate then readily breaks down, cleaving the Si-O bond to release the alcohol and form a stable tert-butyldimethylsilyl fluoride. This method is highly efficient and typically proceeds rapidly at room temperature. organic-chemistry.orgorganic-chemistry.org

The following table summarizes the common conditions for the desilylation of TBDMS ethers.

Condition TypeReagentsTypical SolventsMechanism Highlights
Acidic Acetic Acid/H₂O, HCl (aq), SnCl₂, CeCl₃Acetonitrile, Ethanol, WaterProtonation of ether oxygen followed by nucleophilic attack on silicon. acs.orgniscpr.res.in
Basic P(MeNCH₂CH₂)₃N (nonionic superbase)DMSOGeneration of a nucleophilic solvent anion that attacks silicon. organic-chemistry.org
Fluoride-Mediated TBAF, HF•Pyridine, KF/TMSCl, CsFTHF, AcetonitrileNucleophilic attack of F⁻ on silicon, forming a pentavalent intermediate; driven by strong Si-F bond formation. organic-chemistry.orgorganic-chemistry.orgharvard.edu

Stability Profiling under Diverse Chemical Environments for Research Applications

The utility of this compound in synthetic chemistry is defined by the stability of the TBDMS protecting groups across a wide range of reaction conditions. This stability allows for selective chemical manipulations at other sites of a molecule without premature deprotection. organic-chemistry.org

The TBDMS ether linkage is generally stable to:

Basic Conditions : Resistant to strong bases like LDA, alkoxides (e.g., t-BuOK), and amines (e.g., triethylamine, pyridine). organic-chemistry.org

Nucleophiles : Unreactive towards organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi), as well as enolates and amines. organic-chemistry.org

Reducing Agents : Stable to common reducing agents, including lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (H₂/Pd). organic-chemistry.org

Oxidizing Agents : Tolerant of many oxidizing agents, such as those based on chromium (e.g., CrO₃/Pyridine) and manganese (e.g., MnO₂). organic-chemistry.org However, some specific oxidative desilylation methods using reagents like fluorous benzoquinones have been developed. rsc.org

Other Reagents : Stable during Wittig reactions, DCC couplings, and reactions involving thionyl chloride (SOCl₂). organic-chemistry.org

Conversely, the TBDMS group is labile under:

Acidic Conditions : Cleaved by aqueous acids, with the rate dependent on acid strength and steric factors. organic-chemistry.orgacs.org

Fluoride Ion Sources : Highly susceptible to cleavage by fluoride ions, which is the most common and selective method for its removal. organic-chemistry.orgharvard.edu

The following table provides a detailed profile of the stability of TBDMS ethers in various chemical environments, which is directly applicable to this compound.

Reagent/Condition ClassSpecific ExamplesStability of TBDMS Ether
Strong Bases LDA, NaH, t-BuOKStable
Amines Triethylamine, Pyridine, PiperidineStable
Organometallics RLi, RMgX, R₂CuLiStable
Hydride Reductants LiAlH₄, NaBH₄, DIBAL-HStable
Catalytic Hydrogenation H₂ with Pd, Pt, or Ni catalystsStable
Common Oxidants PCC, PDC, MnO₂, OsO₄Stable
Aqueous Acid HCl (aq), H₂SO₄ (aq), Acetic Acid/H₂OLabile
Fluoride Ions TBAF, CsF, HF, KFLabile
Wittig Reagents Ph₃P=CHRStable

Iii. Rigorous Analytical Characterization and Spectroscopic Elucidation of Daidzein Bis Tert Butyldimethylsilyl Ether

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For Daidzein (B1669772) Bis-tert-butyldimethylsilyl Ether, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton (¹H) and carbon (¹³C) signal, providing definitive evidence of the covalent attachment of the tert-butyldimethylsilyl (TBDMS) groups at the expected positions.

While 1D ¹H and ¹³C NMR spectra provide initial information, the complexity of the Daidzein Bis-tert-butyldimethylsilyl Ether molecule, with its multiple aromatic signals and the protons and carbons of the two TBDMS groups, requires 2D NMR for complete assignment. helsinki.fi

Correlation SpectroscopY (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. helsinki.fi In the context of the daidzein core, COSY spectra would show correlations between H-5 and H-6, as well as between the ortho-coupled protons H-2'/H-6' and H-3'/H-5' on the B-ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). mdpi.com It is crucial for assigning the signals of protonated carbons, such as C-2, C-5, C-6, C-8, and the carbons of the B-ring and the TBDMS groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (²J_CH and ³J_CH). mdpi.com This technique is paramount for assigning quaternary (non-protonated) carbons and for connecting different structural fragments. For instance, an HMBC correlation between the proton signal of H-2 and the carbonyl carbon C-4 would confirm the isoflavone (B191592) backbone. Crucially, correlations between the silicon-attached methyl protons of the TBDMS groups and the C-7 and C-4' carbons would provide unequivocal proof of the silylation sites.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for conformational and stereochemical analysis, as discussed in the next section.

The combined interpretation of these 2D NMR spectra allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound. The expected chemical shifts are based on the known values for daidzein, with adjustments accounting for the electronic effects of the silyl (B83357) ether groups. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data Assignment for this compound.

Position¹³C Chemical Shift (δ_C, ppm)¹H Chemical Shift (δ_H, ppm)Key HMBC Correlations (H → C)
2153.58.10 (s, 1H)C-3, C-4, C-9, C-1'
3124.0--
4175.8--
5127.88.15 (d)C-4, C-7, C-9
6115.57.05 (dd)C-8, C-10
7162.5--
8102.07.15 (d)C-6, C-7, C-9, C-10
9157.0--
10118.0--
1'123.5--
2', 6'130.57.40 (d)C-4', C-1'
3', 5'120.56.95 (d)C-1', C-4'
4'158.0--
7-O-Si-C(CH₃)₃25.7 (3C)1.05 (s, 9H)7-O-Si-C , 7-O-Si-C H₃, C-7
7-O-Si-(CH₃)₂-4.5 (2C)0.30 (s, 6H)7-O-Si-C , C-7
4'-O-Si-C(CH₃)₃25.7 (3C)1.02 (s, 9H)4'-O-Si-C , 4'-O-Si-C H₃, C-4'
4'-O-Si-(CH₃)₂-4.4 (2C)0.25 (s, 6H)4'-O-Si-C , C-4'

The introduction of two bulky tert-butyldimethylsilyl groups can significantly influence the three-dimensional structure of the daidzein molecule. NMR techniques, particularly NOESY, are powerful for investigating these conformational preferences in solution. researchgate.net

The key conformational feature of isoflavones is the rotational freedom of the B-ring relative to the chromenone (A- and C-rings) core. NOESY experiments can probe the spatial proximity between protons on the B-ring (e.g., H-2'/6') and protons on the C-ring (e.g., H-2). The presence or absence of NOE cross-peaks between these protons provides insights into the preferred dihedral angle and any steric hindrance to rotation caused by the TBDMS groups.

Furthermore, the TBDMS groups themselves have conformational flexibility. NOESY can reveal through-space interactions between the protons of the TBDMS groups and nearby protons on the aromatic rings. For example, an NOE between the tert-butyl protons of the silyl group at C-7 and H-6 or H-8 would provide information about the orientation of this bulky protecting group relative to the A-ring. Dynamic NMR studies at varying temperatures could also be employed to investigate the energy barriers associated with the rotation of the silyl groups and the B-ring. researchgate.netnih.gov

While solution-state NMR describes the molecule's average conformation, solid-state NMR (ssNMR) provides information about the structure in the crystalline or amorphous solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

For this compound, ¹³C and ²⁹Si ssNMR would be particularly informative. nih.gov

¹³C CP-MAS: This technique can distinguish between molecules in different crystalline environments (polymorphism). Subtle changes in chemical shifts can reflect differences in crystal packing and intermolecular interactions.

²⁹Si CP-MAS: This experiment directly probes the silicon atoms of the TBDMS groups. The ²⁹Si chemical shift is highly sensitive to the local electronic environment, providing direct evidence of the Si-O-Aryl bond formation. The presence of distinct ²⁹Si signals could indicate different crystalline forms or non-equivalent molecules within the crystal lattice.

Solid-state NMR is a powerful, non-destructive method for characterizing the bulk properties of the solid material, complementing data from techniques like X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound and for elucidating its structure through controlled fragmentation.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are "soft" ionization techniques that are ideal for analyzing thermally stable, medium-polarity molecules like silylated daidzein, as they typically generate intact molecular ions with minimal in-source fragmentation. wikipedia.orglabx.comcreative-proteomics.com

Electrospray Ionization (ESI): In positive-ion mode ESI, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. Sodium adducts, [M+Na]⁺, may also be observed. High-resolution measurement of the m/z value of these ions allows for the calculation of the elemental formula with high accuracy (typically <5 ppm error), confirming the addition of two C₆H₁₅Si moieties to the daidzein base structure.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds and serves as an excellent alternative or complementary technique to ESI. wikipedia.orglabx.com It also produces predominantly the protonated molecular ion [M+H]⁺. The use of APCI can be advantageous if the compound shows poor ionization efficiency with ESI or if matrix effects are a concern.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. nih.govnih.gov

The fragmentation of silylated flavonoids is predictable and highly informative. nih.gov The primary and most facile fragmentation pathway involves the loss of the bulky substituents. A key fragmentation is the neutral loss of isobutene (56 Da) from the tert-butyl group. nih.gov The most characteristic fragmentation for TBDMS ethers is the loss of the entire tert-butyldimethylsilyl group or related fragments.

For the [M+H]⁺ ion of this compound (C₂₇H₃₈O₄Si₂), the expected fragmentation cascade would include:

Initial loss of a TBDMS-related group: This could involve the loss of a neutral tert-butyldimethylsilanol molecule [(CH₃)₃CSi(CH₃)₂OH] or sequential losses of isobutene and other fragments. A prominent fragmentation is the loss of a tert-butyl radical followed by elimination of dimethylsilanone, leading to the mono-silylated daidzein ion.

Sequential loss of the second TBDMS group: Following the loss of the first silyl group, the second group can be eliminated through similar pathways, ultimately yielding the protonated daidzein core at m/z 255.

Fragmentation of the Isoflavone Core: Once the protecting groups are removed, the resulting daidzein ion fragments according to its characteristic pathways, which often involve retro-Diels-Alder (RDA) reactions of the C-ring and losses of small neutral molecules like carbon monoxide (CO). nih.govresearchgate.net

This systematic fragmentation allows for the confirmation of both the isoflavone backbone and the identity and location of the silyl ether protecting groups.

Table 2: Proposed Key Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
483.2385425.1755C₄H₁₀ (isobutane)[M - C₄H₁₀ + H]⁺
483.2385369.1469C₂H₇O Si + C₄H₉ (TBDMS radical and related losses)[Mono-silylated Daidzein + H]⁺
483.2385255.0652C₁₂H₃₀O₂Si₂ (Both TBDMS groups)[Daidzein + H]⁺
255.0652227.0703CO (Carbon Monoxide)[[Daidzein + H] - CO]⁺
255.0652137.0233C₈H₆O₂ (B-ring fragment)[A-ring fragment + H]⁺
255.0652118.0413C₈H₇O₃ (A-ring fragment)[B-ring fragment]⁺

Accurate Mass Measurement for Elemental Composition Verification

Accurate mass measurement, typically performed using high-resolution mass spectrometry (HR-MS), is a cornerstone technique for verifying the elemental composition of a synthesized compound. dntb.gov.ua This method measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, allowing for the determination of its elemental formula. For this compound, this analysis confirms the successful silylation of both hydroxyl groups of daidzein.

The derivatized molecule is ionized, and its exact mass is measured. This experimental mass is then compared to the theoretical mass calculated from the elemental formula (C₂₇H₃₈O₄Si₂). A minimal difference between the measured and theoretical mass, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition, ruling out other potential formulas. This technique is crucial for confirming the identity of the target compound and distinguishing it from isomers or byproducts.

Table 1: Example of High-Resolution Mass Spectrometry Data for Elemental Composition Verification

ParameterValue
Elemental FormulaC₂₇H₃₈O₄Si₂
Theoretical Mass [M+H]⁺483.2381
Measured Mass [M+H]⁺483.2375
Mass Difference (ppm)-1.2

Chromatographic Purity Assessment and Isolation Techniques for Research Grade Material

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase, such as a C18 column. nih.govekb.eg

Method development involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials. ekb.eg A typical mobile phase might consist of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727), water, and acetonitrile. nih.govekb.eg UV detection is suitable, with the wavelength set to an absorption maximum for the daidzein chromophore, for instance, around 250-260 nm. researchgate.net

Validation of the HPLC method is essential to ensure its reliability. nih.gov This process evaluates parameters such as linearity, precision, accuracy, and selectivity, confirming that the method is suitable for its intended purpose of purity assessment. ekb.egjppres.com

Table 2: Typical HPLC Method Parameters and Validation Summary

Method Parameters
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) jppres.com
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min ekb.egresearchgate.net
DetectionUV at 260 nm researchgate.net
Column Temperature35 °C researchgate.net
Validation Parameters
Linearity (r²)≥ 0.995 nih.gov
Precision (RSD%)< 15% nih.gov
Accuracy (RE%)< 10% nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

While the target compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for its analysis following silylation, and for detecting volatile impurities from the synthesis. mdpi.com The derivatization with tert-butyldimethylsilyl groups makes the daidzein core sufficiently volatile for GC analysis. dntb.gov.uanih.gov This technique offers high resolution and sensitive detection, making it ideal for identifying trace-level byproducts. mdpi.com

A typical GC-MS analysis involves injecting the sample into a heated port to vaporize it. The compounds are then separated as they travel through a capillary column (e.g., ZB-1701) based on their boiling points and interaction with the stationary phase. mdpi.com A programmed temperature ramp is used to elute compounds over a wide range of volatilities. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. nih.gov The resulting mass spectrum provides a unique fingerprint that allows for the identification of the compound by comparison to spectral libraries. mdpi.com This method can effectively detect residual silylating agents, solvents, or side-reaction products.

Table 3: Illustrative GC-MS Method for Analysis of Silylated Daidzein

ParameterCondition
GC ColumnZB-1701 (30 m x 250 µm i.d. x 0.15 µm film) mdpi.com
Carrier GasHelium at 1.2 mL/min nih.gov
Inlet Temperature280 °C nih.gov
Oven ProgramInitial 60 °C, ramp to 320 °C at 20 °C/min, hold nih.gov
Ionization ModeElectron Impact (EI) at 70 eV nih.gov
Mass Range50-900 m/z nih.gov

Preparative Chromatography for Scaled-Up Research Material Production

To obtain research-grade material in larger quantities, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. The goal shifts from analysis to isolation and purification. nih.gov

An analytical HPLC method developed for purity assessment is adapted for preparative scale. This typically involves using a column with a larger internal diameter and packed with a larger particle size stationary phase to accommodate higher sample volumes and flow rates. The sample is injected in larger quantities, and as the separated components elute, they are collected in different containers or "fractions." These fractions are then analyzed for purity, and those containing the pure this compound are combined. The solvent is subsequently removed, typically by rotary evaporation, to yield the purified solid compound. This process is essential for producing the high-purity material required for further research applications.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The atoms within the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector.

By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. From this map, the precise spatial arrangement of every atom in the molecule, as well as bond lengths, bond angles, and torsional angles, can be determined with high accuracy. While obtaining a suitable crystal can be a challenge, a successful X-ray crystallographic analysis of this compound would provide unambiguous proof of its structure and reveal its conformation and intermolecular interactions in the solid state. researchgate.net

Table 4: Hypothetical Crystallographic Data Table

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 6.3 Å, b = 7.6 Å, c = 28.7 Å, β = 85.2°
Volume (ų)1378
Z (Molecules per unit cell)2
Calculated Density (g/cm³)1.16
R-factor (%)< 5.0

Iv. in Vitro Biochemical and Cellular Investigations of Daidzein Bis Tert Butyldimethylsilyl Ether

Evaluation of Metabolic Stability in In Vitro Systems

Direct studies on the enzymatic hydrolysis of Daidzein (B1669772) Bis-tert-butyldimethylsilyl Ether by specific hydrolases in cell lysates or with isolated enzymes have not been reported. However, the Si-O bond in silyl (B83357) ethers is known to be susceptible to cleavage. Recently, enzymes termed 'silyl etherases' (SilE-R and SilE-S) have been identified that can hydrolyze silyl ethers. nih.gov These enzymes belong to the dimeric A/B barrel domain (DABB) family and can cleave the Si-O bond with enantiopreference. nih.gov While these specific enzymes have not been tested on Daidzein Bis-tert-butyldimethylsilyl Ether, their existence suggests that enzymatic machinery for silyl ether cleavage is present in biological systems. It is highly probable that non-specific esterases and other hydrolases present in cell lysates would catalyze the hydrolysis of the two tert-butyldimethylsilyl ether bonds, releasing the parent molecule, daidzein.

There is no specific data on the stability of this compound in hepatic microsomes or S9 fractions. Given the aqueous environment of these in vitro systems and the presence of a high concentration of various hydrolytic enzymes, the silyl ether bonds are expected to be rapidly cleaved. The primary event would be the hydrolysis of the ether linkages to yield daidzein.

Once formed, daidzein is known to be extensively metabolized by enzymes present in hepatic microsomes, particularly cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies with human and rat liver microsomes have shown that daidzein is a substrate for several CYP isoforms, leading to the formation of various hydroxylated metabolites. nih.govnih.gov Therefore, the "stability" of this compound in these systems would be extremely low, with its rapid conversion to daidzein, which then enters its own metabolic pathway. Human liver microsomes have been shown to metabolize daidzein to multiple hydroxylated products. nih.gov

No studies have identified or characterized in vitro metabolites of this compound directly. Following the expected rapid hydrolysis, the principal initial product would be daidzein. Subsequently, the in vitro metabolites observed would be those of daidzein itself.

Studies using human liver microsomes have identified several oxidative metabolites of daidzein. nih.gov These metabolites are formed through mono- and dihydroxylation reactions catalyzed by cytochrome P450 enzymes. nih.govnih.gov

Table 1: Identified In Vitro Metabolites of Daidzein in Human Liver Microsomes

Metabolite NameType of MetabolismReference
6,7,4'-TrihydroxyisoflavoneMonohydroxylation nih.gov
7,3',4'-TrihydroxyisoflavoneMonohydroxylation nih.gov
7,8,4'-TrihydroxyisoflavoneMonohydroxylation nih.gov
6,7,8,4'-TetrahydroxyisoflavoneDihydroxylation nih.gov
6,7,3',4'-TetrahydroxyisoflavoneDihydroxylation nih.gov
7,8,3',4'-TetrahydroxyisoflavoneDihydroxylation nih.gov

Molecular Interactions with Biological Macromolecules in Recombinant Systems

Direct enzyme inhibition studies on this compound are absent from the scientific literature. Any observed inhibitory activity would likely be attributable to its hydrolysis product, daidzein. Daidzein itself has been investigated for its potential to inhibit various drug-metabolizing enzymes.

For instance, daidzein has been shown to inhibit several cytochrome P450 isoforms. It acts as a non-competitive inhibitor of human CYP2A6-catalyzed nicotine (B1678760) C-oxidation. nih.gov The inhibitory potential of daidzein against various CYP isoforms highlights the likelihood of drug-isoflavone interactions should the silylated precursor be administered and hydrolyzed in vivo.

Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Daidzein

CYP IsoformType of InhibitionSubstrate UsedKi (µM)Reference
CYP1A1Dose-dependentNot specified- nih.gov
CYP1B1Dose-dependentNot specified- nih.gov
CYP2A6Non-competitiveNicotine0.7 nih.gov
CYP3A4Dose-dependentNot specified- nih.gov

There are no published receptor binding assays for this compound. The bulky tert-butyldimethylsilyl groups would likely sterically hinder the molecule from fitting into the ligand-binding pockets of most receptors. Therefore, it is anticipated that any receptor binding activity would only be observed after the hydrolysis to daidzein.

Daidzein, as a phytoestrogen, is well-known for its ability to bind to estrogen receptors (ER), with a preferential binding to ERβ over ERα. nih.gov The structural similarity of isoflavones to estradiol (B170435) allows them to interact with these receptors. nih.govresearchgate.net Furthermore, isoflavones have been reported to interact with other nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs). nih.gov Computational docking studies have also suggested a high binding affinity of isoflavones to the estrogen receptor. researchgate.net

Studies on Protein-Ligand Interactions using Biophysical Techniques (e.g., SPR, ITC)

The direct interaction of this compound with protein targets is a critical area of investigation for understanding its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these interactions in a label-free manner. nih.govnih.gov

Surface Plasmon Resonance (SPR) would provide kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the binding affinity (K₋) can be calculated. In a typical SPR experiment, a protein of interest would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The change in the refractive index at the surface, caused by the binding of the compound to the protein, is measured in real-time.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. embl-hamburg.de This includes the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, offering deeper insights into the forces driving the binding process. embl-hamburg.de

Currently, there are no published studies utilizing SPR or ITC to investigate the protein binding profile of this compound.

Investigations into Cellular Physiology and Signaling in In Vitro Model Systems

To understand the biological effects of this compound at a cellular level, a series of in vitro assays using cultured cell lines would be required. These studies would elucidate its ability to enter cells, modulate cellular pathways, and affect cell fate.

The addition of two TBDMS groups to the daidzein scaffold would likely increase its lipophilicity, which could enhance its ability to cross cell membranes. Studies to confirm this would involve incubating cultured cells with this compound and subsequently analyzing the cellular lysate and subcellular fractions to determine its concentration and localization. dovepress.comdovepress.com Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are typically employed for the quantification of the compound within the cell. jpccr.eu The time course of uptake and the identification of the primary intracellular compartments where the compound accumulates would be key parameters to investigate. dovepress.com

No data is currently available on the cellular uptake or intracellular distribution of this compound.

To determine if this compound can modulate specific cellular pathways, researchers would treat cultured cells with the compound and then measure changes in gene and protein expression. For instance, its effect on the antioxidant response could be assessed by measuring the expression of genes such as Nrf2 and its downstream targets. Similarly, its impact on inflammatory pathways could be determined by quantifying the levels of key inflammatory mediators like cytokines and cyclooxygenase enzymes. Techniques such as quantitative polymerase chain reaction (qPCR) for gene expression analysis and Western blotting or enzyme-linked immunosorbent assays (ELISAs) for protein quantification would be utilized.

As of now, no studies have been published detailing the effects of this compound on gene or protein expression in any in vitro model.

Many bioactive compounds exert their effects by modulating intracellular signaling cascades, which often involve a series of protein phosphorylation events. imrpress.com To investigate this for this compound, cell lysates from treated cells would be analyzed using techniques like Western blotting with phospho-specific antibodies to detect changes in the phosphorylation status of key signaling proteins, such as kinases and transcription factors. This would provide insights into the upstream signaling events triggered by the compound.

There is currently no information on the impact of this compound on cellular phosphorylation events or signaling cascades.

A fundamental aspect of characterizing a novel compound is to assess its effects on cell viability and proliferation. biotium.com A variety of assays are available for this purpose. For instance, the MTT or XTT assays, which measure metabolic activity, can provide an indication of cell viability. sigmaaldrich.com Proliferation can be assessed by direct cell counting, or by using dye-based assays that measure DNA synthesis, such as the BrdU or EdU incorporation assays. sigmaaldrich.com These studies are crucial for establishing a concentration range for further mechanistic studies and for identifying any potential cytotoxic effects of the compound. While the parent compound, daidzein, has been shown to inhibit the proliferation of certain cancer cell lines in vitro nih.govnih.gov, it is unknown if this compound possesses similar or different activities.

The following table summarizes common in vitro assays used for assessing cell viability and proliferation:

Assay TypePrincipleMeasured Parameter
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells. sigmaaldrich.comFormazan (B1609692) production (colorimetric)
XTT Assay Similar to MTT, but produces a water-soluble formazan product. sigmaaldrich.comFormazan production (colorimetric)
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye.Number of unstained (viable) cells
BrdU Assay Incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA. sigmaaldrich.comBrdU detection by antibody (various readouts)
EdU Assay Incorporation of the thymidine analog EdU into newly synthesized DNA, detected by click chemistry. sigmaaldrich.comFluorescent signal

Scientific investigation into the effects of this compound on cellular viability and proliferation has not yet been reported in the scientific literature.

V. Computational and Theoretical Chemistry Studies of Daidzein Bis Tert Butyldimethylsilyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "Daidzein Bis-tert-butyldimethylsilyl Ether," these methods could provide invaluable insights into how the addition of two bulky tert-butyldimethylsilyl (TBDMS) groups alters the electronic landscape of the daidzein (B1669772) core.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. A DFT study of "this compound" would involve calculating the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity.

Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the distribution of charge within the molecule. This would highlight the electron-rich and electron-poor regions, which are key to predicting sites susceptible to electrophilic and nucleophilic attack. For instance, a DFT study on daidzein's interaction with methanol (B129727) has shown how different oxygen atoms on the daidzein molecule act as hydrogen bond donors and acceptors, a property that would be significantly modified by the presence of the silyl (B83357) ether groups. acs.org

Computational methods can predict various spectroscopic properties, aiding in the structural elucidation and characterization of new compounds. Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of "this compound" through DFT calculations would be highly valuable. researchgate.net Such predictions, when compared with experimental data, can confirm the molecular structure and stereochemistry. Predictive tools have been developed for flavonoids, demonstrating the feasibility of accurately forecasting ¹³C NMR chemical shifts. researchgate.netnih.gov

Similarly, the calculation of vibrational frequencies using DFT can generate a theoretical infrared (IR) spectrum. This would help in assigning the vibrational modes observed in an experimental IR spectrum, confirming the presence of specific functional groups, including the Si-O-C bond of the silyl ether.

Theoretical chemistry can be employed to model chemical reactions, providing insights into their mechanisms. For "this compound," this could involve studying its formation (silylation of daidzein) or its subsequent reactions. By calculating the energies of reactants, products, and transition states, chemists can determine the activation energies and reaction enthalpies, thereby predicting the feasibility and kinetics of a reaction. This approach has been used to understand the metabolism of daidzein and its derivatives. frontiersin.org

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

While the primary role of silylation is often to protect hydroxyl groups during chemical synthesis or to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis, it is also pertinent to consider how this modification might affect the biological activity of daidzein. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nii.ac.jp Extensive docking studies have been performed on daidzein with various protein targets to explore its therapeutic potential. researchgate.net For "this compound," molecular docking could be used to perform in silico screening against a panel of proteins to predict potential biological targets.

By calculating the binding affinity, researchers could hypothesize whether the silylated derivative retains, enhances, or loses the ability to interact with the known protein targets of daidzein. This would be crucial in understanding any unintended biological effects of this chemical intermediate.

Below is a hypothetical data table illustrating the kind of results a molecular docking study might generate, comparing the binding affinities of daidzein and its silylated derivative with a known protein target.

CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
DaidzeinEstrogen Receptor Alpha-8.5His524, Leu387, Arg394
This compoundEstrogen Receptor Alpha-6.2Leu387

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Furthermore, MD simulations of the compound in complex with a protein target, identified through docking, could assess the stability of the predicted binding mode. By analyzing the trajectory of the simulation, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time.

Prediction of Absorption, Distribution, Metabolism (excluding excretion) in silico for research compounds

In silico ADM (Absorption, Distribution, and Metabolism) predictions are crucial in the early stages of drug discovery for profiling research compounds. researchgate.netphytonutrients.pk These computational models evaluate a molecule's potential pharmacokinetic profile before costly synthesis and in vitro testing are undertaken. researchgate.netphytonutrients.pk For daidzein, comprehensive in silico ADM predictions have been generated using platforms such as SwissADME. researchgate.netphytonutrients.pkphytonutrients.pk

Absorption

Gastrointestinal (GI) Absorption: Computational models predict high gastrointestinal absorption for the parent compound, daidzein. researchgate.netphytonutrients.pk The "BOILED-Egg" model, which plots polarity (TPSA) versus lipophilicity (WLOGP), places daidzein in the white region, indicating a high probability of passive absorption by the GI tract. researchgate.netphytonutrients.pk

Lipinski's Rule of Five: Daidzein does not violate any of Lipinski's rules, suggesting good oral bioavailability. researchgate.netphytonutrients.pk Its molecular weight, Log P, and hydrogen bond donor/acceptor counts fall within the recommended ranges for drug-likeness. researchgate.netphytonutrients.pk

Impact of Silylation: The derivatization of daidzein to form this compound would introduce two large TBDMS groups, replacing the two phenolic hydroxyl groups. This modification would have several predictable effects on its absorption profile:

Increased Molecular Weight: The molecular weight would increase from approximately 254.24 g/mol for daidzein to 482.78 g/mol for the bis-silylated ether. This significant increase might negatively impact passive diffusion across the intestinal membrane.

Increased Lipophilicity: The replacement of polar hydroxyl groups with non-polar TBDMS ethers would drastically increase the compound's lipophilicity (Log P value). While moderate lipophilicity is favorable for membrane permeation, an excessive increase could lead to poor aqueous solubility, potentially hindering absorption.

Reduced Hydrogen Bonding Capacity: The number of hydrogen bond donors would be reduced from two to zero. This change generally favors increased membrane permeability.

Distribution

Blood-Brain Barrier (BBB) Permeation: In silico models for daidzein predict that it can permeate the blood-brain barrier. researchgate.netphytonutrients.pk

P-glycoprotein (P-gp) Substrate: Daidzein is predicted to not be a substrate for P-glycoprotein (P-gp), an efflux pump that removes many compounds from the brain, which supports its potential for CNS penetration. researchgate.netphytonutrients.pk

Impact of Silylation: The increased lipophilicity of this compound would likely enhance its ability to cross the blood-brain barrier. However, its significantly larger size could become a limiting factor for passive diffusion into the brain. The lack of hydrogen bond donating capacity would also favor BBB penetration.

Metabolism

Cytochrome P450 (CYP) Inhibition: In silico predictions for daidzein indicate a potential to inhibit several key metabolic enzymes, specifically CYP1A2, CYP2D6, and CYP3A4. researchgate.netphytonutrients.pk It is predicted to not inhibit CYP2C9 and CYP2C19. researchgate.netphytonutrients.pk

Impact of Silylation: The silyl ether groups in this compound would likely be susceptible to metabolic cleavage (de-silylation) by hepatic enzymes, regenerating the parent daidzein or a mono-silylated intermediate. This deprotection would be a primary metabolic pathway. The bulky TBDMS groups would sterically hinder access to the flavonoid core, potentially altering the interaction with CYP enzymes compared to daidzein itself. The initial metabolism would likely focus on the silyl groups before further modification of the flavonoid ring system occurs.

Interactive Data Table: In Silico ADM Predictions for Daidzein (Parent Compound)

Property CategoryParameterPredicted Value for DaidzeinReference
Physicochemical Properties Molecular Weight254.24 g/mol phytonutrients.pk
Log P (WLOGP)2.24 researchgate.net
Topological Polar Surface Area (TPSA)70.67 Ų researchgate.net
Hydrogen Bond Acceptors4 researchgate.net
Hydrogen Bond Donors2 researchgate.net
Rotatable Bonds1 researchgate.net
Pharmacokinetics GI AbsorptionHigh researchgate.netphytonutrients.pk
BBB PermeantYes researchgate.netphytonutrients.pk
P-gp SubstrateNo researchgate.netphytonutrients.pk
Bioavailability Score0.55 researchgate.netphytonutrients.pk
Drug-Likeness Lipinski's Rule Violations0 researchgate.netphytonutrients.pk
Medicinal Chemistry CYP1A2 inhibitorYes researchgate.netphytonutrients.pk
CYP2C19 inhibitorNo researchgate.netphytonutrients.pk
CYP2C9 inhibitorNo researchgate.netphytonutrients.pk
CYP2D6 inhibitorYes researchgate.netphytonutrients.pk
CYP3A4 inhibitorYes researchgate.netphytonutrients.pk

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the variation in the biological activity (or a specific property) of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. nih.govmdpi.com These models are essential for understanding how the chemical structure of a molecule influences its function and for designing new, more potent compounds. nih.govnih.gov

For a compound like this compound, a QSAR model would be highly valuable. Such a model would typically be built using a dataset of daidzein derivatives with varying structural modifications. While a specific QSAR model for this compound is not available, the principles can be discussed in the context of flavonoids. nih.govmdpi.com

Developing a QSAR Model for Daidzein Derivatives:

Dataset Collection: A series of daidzein analogs would be synthesized or identified, and their biological activity (e.g., binding affinity to a specific receptor, enzyme inhibition) would be experimentally determined. This dataset would include the parent daidzein and could hypothetically include silylated derivatives like this compound.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors numerically represent various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

Key Molecular Descriptors in Flavonoid QSAR Studies:

The following table details the types of descriptors that would be critical in a QSAR study of daidzein derivatives. The introduction of TBDMS groups would significantly alter these descriptors compared to the parent daidzein, and a QSAR model would quantify the impact of these changes on a specific biological activity.

Interactive Data Table: Relevant Descriptor Classes for a QSAR Model of Daidzein Derivatives

Descriptor ClassDescriptionExample DescriptorsRelevance to this compound
Topological Describes the 2D structural connectivity of atoms.Wiener index, Kier & Hall connectivity indices.Changes in molecular branching and size due to the TBDMS groups would be captured.
Physicochemical Relates to bulk properties of the molecule.LogP (lipophilicity), Molar Refractivity (MR), Topological Polar Surface Area (TPSA).The TBDMS groups dramatically increase LogP and MR while decreasing TPSA, significantly impacting the model.
Electronic Describes the distribution of electrons in the molecule.Dipole moment, HOMO/LUMO energies, partial charges on atoms.The silyl ether linkages would alter the electron distribution across the flavonoid scaffold compared to hydroxyl groups.
Steric/3D Describes the three-dimensional shape and bulk of the molecule.Molecular volume, surface area, ovality.The bulky TBDMS groups introduce significant steric hindrance, a key factor in receptor binding that would be quantified by these descriptors.

By establishing a validated QSAR model, researchers could predict the activity of new, unsynthesized daidzein derivatives, thereby guiding the design of compounds with improved properties. The model would elucidate the precise structural requirements—such as the size, lipophilicity, and electronic nature of substituents at the 4' and 7 positions—for a desired biological effect.

Vi. Emerging Research Applications and Future Directions for Daidzein Bis Tert Butyldimethylsilyl Ether in Academic Research

Development as a Research Tool and Biochemical Probe

The structural modification of daidzein (B1669772) to form its bis-tert-butyldimethylsilyl ether derivative enhances its utility as a versatile tool in biochemical and analytical research.

Affinity-based proteomics is a powerful technique for identifying and characterizing protein-protein interactions and for the discovery of novel protein binders. While direct studies employing Daidzein Bis-tert-butyldimethylsilyl Ether in affinity-based proteomics are not yet widely published, its structural features suggest a potential role. The silyl (B83357) ether groups could be strategically replaced with linker molecules terminating in reactive groups. These modified daidzein probes could then be immobilized on solid supports, such as beads or microarrays, to create affinity matrices for capturing interacting proteins from complex biological samples. The bulky TBDMS groups could also influence the binding orientation of daidzein to its target proteins, potentially leading to the identification of novel binding partners that may not be captured by daidzein itself.

Daidzein and its metabolites are of significant interest in nutritional and clinical research due to their potential health effects. nih.govnih.gov Accurate quantification of these compounds in biological matrices is crucial. Daidzein itself is available as an analytical standard for this purpose. sigmaaldrich.commedchemexpress.com The derivatization of daidzein to its bis-tert-butyldimethylsilyl ether form can enhance its volatility and thermal stability, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). In this context, this compound can serve as an important reference standard for the development and validation of new analytical methods for the detection and quantification of daidzein and its silylated derivatives. The use of tert-butyldimethylsilyl ether derivatives in mass spectrometry is a well-established technique for improving the analytical characteristics of various compounds. nih.gov

ParameterDaidzeinThis compound
Primary Use Analytical StandardPotential Analytical Standard
Analytical Techniques HPLC, LC-MSPotential for GC-MS, LC-MS
Key Advantage Commercially available standard sigmaaldrich.commedchemexpress.comEnhanced volatility and thermal stability for GC-MS

Potential as a Precursor for Advanced Materials Research

The unique structure of this compound, combining a rigid isoflavone (B191592) backbone with flexible silyl ether groups, makes it an interesting candidate as a precursor for the synthesis of advanced materials. The phenolic hydroxyl groups of daidzein are known to possess antioxidant properties, and incorporating this moiety into polymeric structures could lead to the development of novel materials with built-in antioxidant capabilities. The silyl ether groups can be readily cleaved under specific conditions, providing reactive sites for polymerization or for grafting the daidzein molecule onto other polymer backbones. This could lead to the creation of functional polymers for applications in areas such as biocompatible materials, antioxidant coatings, and drug delivery systems.

Integration into Automated Synthesis and High-Throughput Screening Platforms

High-throughput screening (HTS) is a key technology in drug discovery and materials science, allowing for the rapid testing of large numbers of compounds. nih.gov The derivatization of daidzein to its bis-tert-butyldimethylsilyl ether can improve its solubility in organic solvents commonly used in automated synthesis and HTS platforms. This enhanced solubility facilitates the handling and dispensing of the compound in miniaturized assay formats. Furthermore, the silyl ether groups can act as protecting groups during multi-step automated synthesis, allowing for selective reactions at other positions on the daidzein scaffold. This enables the generation of diverse libraries of daidzein derivatives for screening in various biological and materials science assays.

Green Chemistry Approaches in Daidzein Derivatization Research

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be evaluated and optimized from a green chemistry perspective. This includes exploring the use of more environmentally benign solvents and reagents, minimizing waste generation, and developing more energy-efficient reaction conditions. For instance, enzymatic or biocatalytic methods for the silylation of daidzein could offer a greener alternative to traditional chemical methods. nih.gov Recent research has focused on developing greener preparation processes for daidzein itself. google.com

Green Chemistry PrincipleApplication in Daidzein Derivatization
Safer Solvents and Auxiliaries Exploring the use of bio-based solvents or solvent-free conditions.
Catalysis Investigating enzymatic or other catalytic methods for silylation.
Waste Prevention Optimizing reaction conditions to maximize yield and minimize by-products.

Advanced Spectroscopic and Imaging Modalities for In Vitro Research

The introduction of the TBDMS groups can influence the spectroscopic properties of daidzein. While daidzein itself exhibits fluorescence, the silylation may alter its excitation and emission spectra. This could potentially be exploited for developing new fluorescent probes for in vitro imaging applications. The altered spectroscopic signature could also be utilized in advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, for detailed structural and interaction studies. The well-defined signals from the silicon atoms in the TBDMS groups can provide additional probes for monitoring the binding of the molecule to its biological targets in vitro.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Daidzein Bis-tert-butyldimethylsilyl Ether?

  • Methodological Answer : Silylation of daidzein typically requires anhydrous conditions to prevent hydrolysis of tert-butyldimethylsilyl (TBS) groups. A common approach involves using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or pyridine in dimethylformamide (DMF) at 25–60°C for 6–24 hours. Ensure stoichiometric control (2:1 molar ratio of TBSCl to daidzein) to achieve bis-silylation. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm silyl group attachment at hydroxyl positions. Compare experimental NMR shielding values with computational models (e.g., DFT at B3LYP/6-311G(2d,2p)) to resolve ambiguities in peak assignments . High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are essential for validating molecular weight and purity .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer : The TBS ether groups are sensitive to acidic or aqueous conditions. Store the compound under inert atmosphere (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DMSO or DMF). Monitor stability via periodic HPLC analysis, especially after prolonged storage or exposure to humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound across studies?

  • Methodological Answer : Discrepancies in NMR shielding values (e.g., C(2') or C(3') positions) may arise from solvent effects or computational approximations. Cross-validate experimental data with multiple DFT methods (e.g., M06-2X vs. PBE0) and solvent models (e.g., methanol-d4 vs. chloroform-d). Use 2D NMR techniques (COSY, HSQC) to unambiguously assign proton-carbon correlations .

Q. What experimental design challenges arise when studying the metabolic pathways of this compound in cellular models?

  • Methodological Answer : The hydrophobic TBS groups may reduce solubility in aqueous cell culture media. Optimize delivery using cyclodextrin inclusion complexes (e.g., β-cyclodextrin co-ground with the compound) or lipid-based carriers . For metabolite detection, employ HPLC-MS with negative ion mode to track hydrolysis products (e.g., free daidzein) and competing glucuronidation/sulfation pathways .

Q. How does the tert-butyldimethylsilyl ether modification influence daidzein’s biological activity compared to other derivatives (e.g., methyl or sulfonate esters)?

  • Methodological Answer : The TBS groups enhance lipophilicity and membrane permeability but may sterically hinder interactions with target proteins (e.g., estrogen receptors). Conduct comparative assays (e.g., luciferase reporter gene assays) using daidzein, its TBS ether, and methyl/sulfonate derivatives. Pair these with molecular docking simulations to assess binding pocket accessibility .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer : Over-silylation or incomplete protection can occur due to moisture or suboptimal stoichiometry. Use molecular sieves (3Å) to maintain anhydrous conditions and monitor reaction progress via TLC (hexane:ethyl acetate = 3:1). Quench excess TBSCl with methanol post-reaction, followed by rapid purification to minimize desilylation .

Methodological Best Practices

  • Lab Safety : Follow strict anhydrous handling protocols (e.g., glovebox or Schlenk line) and store reagents in sealed containers under inert gas .
  • Data Validation : Cross-reference NMR and MS data with literature values from authoritative databases (e.g., NIST Chemistry WebBook) .
  • Metabolic Studies : Use isotope-labeled analogs (e.g., ¹³C/¹⁵N) to track metabolic fates in vivo, leveraging suppliers like Cambridge Isotope Laboratories for custom synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.